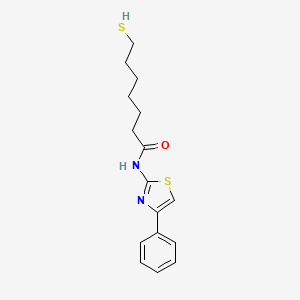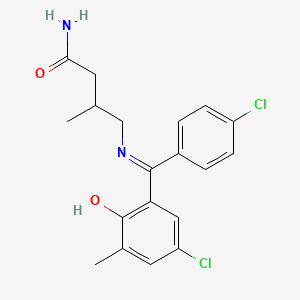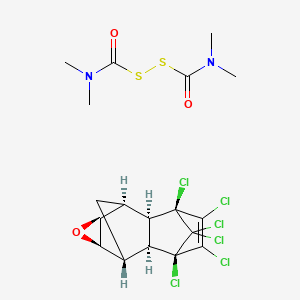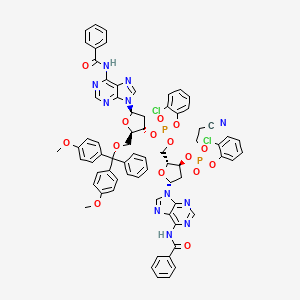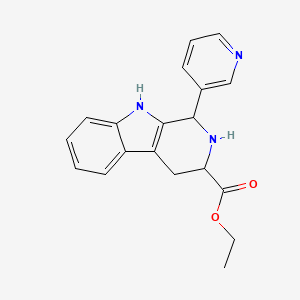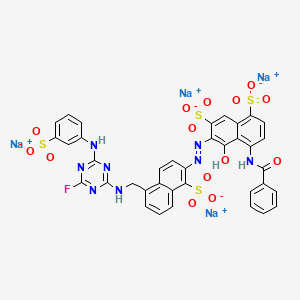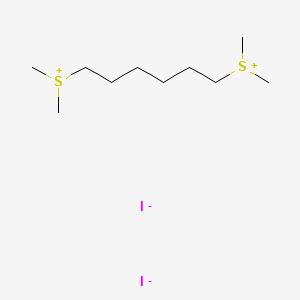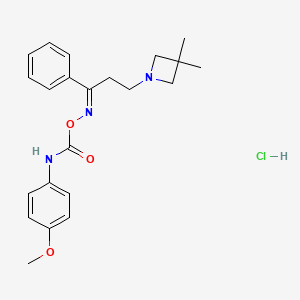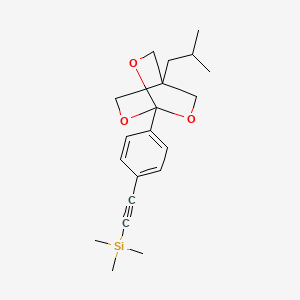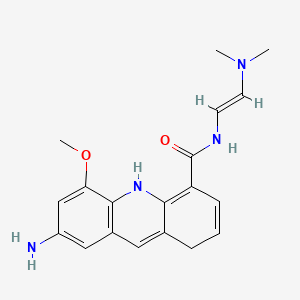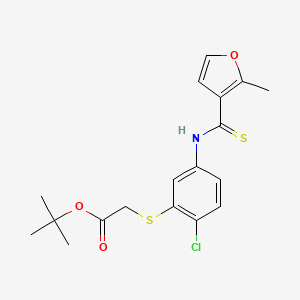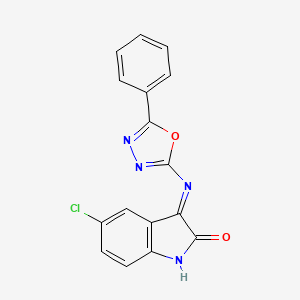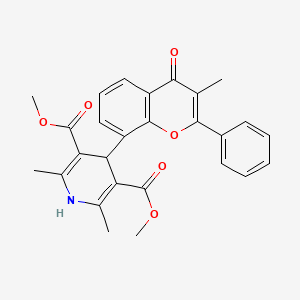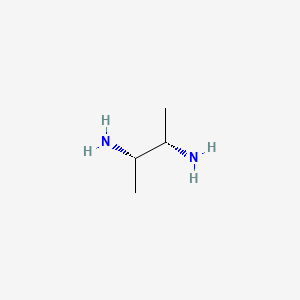
2,3-Butanediamine, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is known for its enantiomeric purity and is often used in asymmetric synthesis and as a chiral ligand in catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2S,3S)-(-)-2,3-butanediamine dihydrochloride typically involves the reduction of 2,3-butanedione using a chiral catalyst. One common method employs a biocatalyst such as butanedione cetyl reductase from Bacillus stearothermophilus, which reduces 2,3-butanedione to (2S,3S)-2,3-butanediol. This diol is then converted to the diamine through subsequent reactions .
Industrial Production Methods
Industrial production of (2S,3S)-(-)-2,3-butanediamine dihydrochloride often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired chiral diamine with high yield and enantiomeric purity. The fermentation broth is then processed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form primary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include imines, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (2S,3S)-(-)-2,3-butanediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a chiral ligand, influencing the stereochemistry of the reactions it participates in. It can also form complexes with metal ions, which can then catalyze various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-Butanediamine dihydrochloride: The enantiomer of (2S,3S)-(-)-2,3-butanediamine dihydrochloride.
(2S,3S)-2,3-Butanediol: A related compound that can be converted to the diamine.
(2R,3R)-2,3-Butanediol: The enantiomer of (2S,3S)-2,3-butanediol.
Uniqueness
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride is unique due to its high enantiomeric purity and its ability to act as a chiral ligand in asymmetric synthesis. Its specific stereochemistry allows it to interact with enzymes and receptors in a highly selective manner, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
52165-56-7 |
|---|---|
Molekularformel |
C4H12N2 |
Molekulargewicht |
88.15 g/mol |
IUPAC-Name |
(2S,3S)-butane-2,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m0/s1 |
InChI-Schlüssel |
GHWVXCQZPNWFRO-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C)N)N |
Kanonische SMILES |
CC(C(C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


